3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone
Overview
Description
3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lewis Acid-Mediated Synthesis
An efficient synthesis of 3-(2-oxopropyl)-isoindolinone derivatives was achieved through a Lewis acid-mediated cascade reaction, highlighting a mild approach that avoids the need for concentrated acids, high temperatures, and multistep syntheses. This method demonstrates the versatility of isoindolinone derivatives in organic synthesis (J. Li et al., 2018).
New Synthesis Method
A new, concise method for synthesizing 3-alkyl-1-isoindolinones was developed, showcasing an efficient pathway from phthalimide and alkyl lithium through dehydration and reduction, yielding various derivatives in good yields (E. Wang et al., 2002).
Cobalt-Catalyzed Carbonylation
A cobalt-catalyzed C(sp2)-H carbonylation method for producing 3-hydroxymethyl isoindolinones from phenylglycinol derivatives was demonstrated, offering broad substrate scope, excellent regioselectivity, and preservation of stereochemistry. This method opens avenues for accessing enantiopure isoindolinone derivatives (Lukass Lukasevics et al., 2020).
Properties
IUPAC Name |
3-hex-1-ynyl-3-hydroxy-2-phenylisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-4-10-15-20(23)18-14-9-8-13-17(18)19(22)21(20)16-11-6-5-7-12-16/h5-9,11-14,23H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBFHMZCOIHNJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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